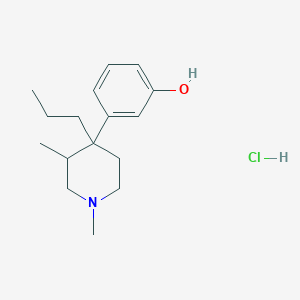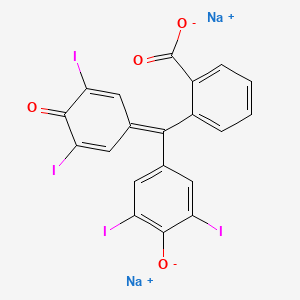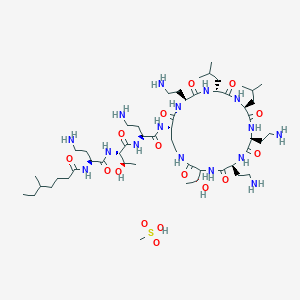
Colistin methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Colistin methanesulfonate is synthesized through a sulfomethylation reaction. This involves the reaction of colistin with formaldehyde and sodium bisulfite, resulting in the addition of a sulfomethyl group to the primary amines of colistin . The industrial production of this compound typically involves the following steps:
Reaction with Formaldehyde: Colistin is reacted with formaldehyde to form an intermediate.
Addition of Sodium Bisulfite: Sodium bisulfite is then added to the intermediate, leading to the formation of this compound.
Purification: The product is purified to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Colistin methanesulfonate undergoes several chemical reactions, including hydrolysis and sulfomethylation. The primary reactions include:
Sulfomethylation: The addition of a sulfomethyl group to the primary amines of colistin during its synthesis.
Common reagents used in these reactions include formaldehyde and sodium bisulfite. The major products formed from these reactions are this compound and its hydrolysis derivatives.
Scientific Research Applications
Colistin methanesulfonate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
Colistin methanesulfonate is an inactive prodrug that is converted to its active form, colistin, in the body. Colistin exerts its antibacterial effects by interacting with the bacterial cell membrane. It is a surface-active agent that penetrates and disrupts the bacterial cell membrane, leading to cell death . Colistin is polycationic and has both hydrophobic and lipophilic moieties, which allow it to interact with the bacterial cytoplasmic membrane and change its permeability .
Comparison with Similar Compounds
Colistin methanesulfonate is often compared with other polymyxin antibiotics, such as polymyxin B and colistin sulfate. Here are some key points of comparison:
Polymyxin B: Like colistin, polymyxin B is used to treat multidrug-resistant Gram-negative bacterial infections.
Colistin Sulfate: Colistin sulfate is another form of colistin that is primarily used for topical and oral administration.
This compound is unique in its reduced toxicity and its ability to be used as a prodrug for parenteral administration, making it a valuable option for treating severe bacterial infections.
Properties
Molecular Formula |
C53H102N16O16S |
|---|---|
Molecular Weight |
1251.5 g/mol |
IUPAC Name |
N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-5-methylheptanamide;methanesulfonic acid |
InChI |
InChI=1S/C52H98N16O13.CH4O3S/c1-9-29(6)11-10-12-40(71)59-32(13-19-53)47(76)68-42(31(8)70)52(81)64-35(16-22-56)44(73)63-37-18-24-58-51(80)41(30(7)69)67-48(77)36(17-23-57)61-43(72)33(14-20-54)62-49(78)38(25-27(2)3)66-50(79)39(26-28(4)5)65-45(74)34(15-21-55)60-46(37)75;1-5(2,3)4/h27-39,41-42,69-70H,9-26,53-57H2,1-8H3,(H,58,80)(H,59,71)(H,60,75)(H,61,72)(H,62,78)(H,63,73)(H,64,81)(H,65,74)(H,66,79)(H,67,77)(H,68,76);1H3,(H,2,3,4)/t29?,30-,31-,32+,33+,34+,35+,36+,37+,38+,39-,41+,42+;/m1./s1 |
InChI Key |
JPSLIQUWHBPNBM-NBKAJXASSA-N |
Isomeric SMILES |
CCC(C)CCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)[C@@H](C)O.CS(=O)(=O)O |
Canonical SMILES |
CCC(C)CCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1R,9S,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]-6-methylheptan-3-one](/img/structure/B10859505.png)
![5-[[[(1R,2R)-2-hydroxy-3-phenoxycyclopentyl]amino]methyl]-2-methyl-6,7-dihydro-5H-1-benzothiophen-4-one;hydrochloride](/img/structure/B10859517.png)
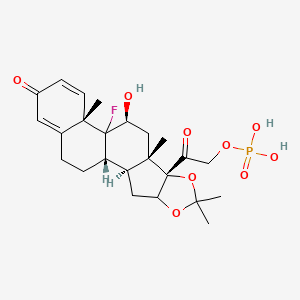
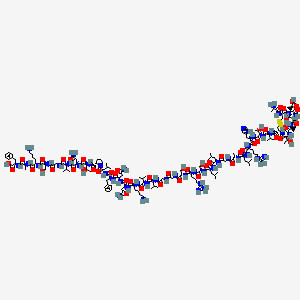
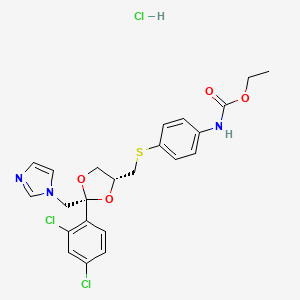
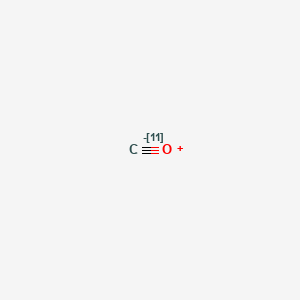


![N-[[1-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide;hydrochloride](/img/structure/B10859577.png)

